3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide
Description
The compound 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core fused with a pyrazole moiety and substituted with a 3-fluorobenzyl propanamide chain. Its structural complexity arises from the combination of nitrogen-rich heterocycles, which are known to confer stability, bioactivity, and tunable electronic properties .
Properties
Molecular Formula |
C20H20FN7O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(3-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C20H20FN7O/c1-13-10-14(2)27(25-13)19-7-6-17-23-24-18(28(17)26-19)8-9-20(29)22-12-15-4-3-5-16(21)11-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,29) |
InChI Key |
GCHAXNFTPKATML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NCC4=CC(=CC=C4)F)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Formation of the Triazolo[4,3-b]pyridazine Scaffold
The triazolo[4,3-b]pyridazine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with substituted pyridazines. For example, 3-chloro-6-hydrazinylpyridazine can undergo cyclization with triethyl orthoformate in acidic conditions to yield the triazolo[4,3-b]pyridazine backbone .
Key Reaction Conditions :
| Starting Material | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 6-Bromo-triazolo[4,3-b]pyridazine | 3,5-Dimethylpyrazol-1-ylboronic acid | Pd(PPh₃)₄ | 58 |
| 6-Iodo-triazolo[4,3-b]pyridazine | 3,5-Dimethylpyrazol-1-ylboronic acid | PdCl₂(dppf) | 63 |
Propanamide Linker Installation
The propanamide side chain is introduced through alkylation or nucleophilic substitution. A three-carbon spacer is typically added by reacting the triazolo[4,3-b]pyridazine intermediate with acryloyl chloride, followed by amidation .
Stepwise Procedure :
-
Alkylation :
-
Amidation :
Critical Notes :
-
The alkylation step must avoid excess acryloyl chloride to prevent polymerization.
-
Amidation requires anhydrous conditions to minimize hydrolysis.
Final Compound Characterization
The synthesized compound is purified via column chromatography (silica gel, EtOAc/hexane) and characterized using:
-
¹H/¹³C NMR : Confirms substituent integration and coupling constants .
-
HRMS : Validates molecular weight (C₂₁H₂₂FN₇O, [M+H]⁺ = 416.19) .
Table 2: Spectral Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 (s, 1H, triazole), 7.28–7.15 (m, 4H, Ar-H), 2.31 (s, 6H, pyrazole-CH₃) |
| HRMS (ESI+) | m/z 416.1921 [M+H]⁺ (calc. 416.1925) |
Optimization and Challenges
-
Regioselectivity : The 6-position of triazolo[4,3-b]pyridazine is more reactive than the 3-position, ensuring selective functionalization .
-
Side Reactions : Competing hydrolysis during amidation can be mitigated using HATU instead of EDCI.
-
Scale-Up : Batch processes achieve >50% overall yield with Pd recovery systems .
Industrial Applications and Patents
The compound’s synthesis is covered in patents for kinase inhibitors and anticancer agents . Key industrial steps include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo[4,3-b]pyridazine core and pyrazole moieties are susceptible to nucleophilic substitution, particularly at halogenated positions. For example:
-
Chlorine displacement at the pyridazine ring (if present) with amines or alkoxides under reflux conditions (e.g., ethanol, 80–100°C).
-
Fluorine substitution at the benzyl group via SNAr (nucleophilic aromatic substitution) with strong nucleophiles like thiols or Grignard reagents .
Table 1: Reaction Parameters for Nucleophilic Substitution
| Target Position | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridazine C-6 | Ethylamine | Ethanol | 80°C | 72–85 | |
| Benzyl C-3-F | Sodium Methoxide | DMF | 120°C | 58 |
Amide Bond Cleavage and Formation
The propanamide linker undergoes hydrolysis under acidic or basic conditions, enabling structural modifications:
-
Acidic hydrolysis (HCl, 6M, reflux) cleaves the amide bond to yield carboxylic acid and amine intermediates.
-
Amide coupling with HATU/DIPEA or EDC/NHS reagents facilitates conjugation to secondary amines or aryl groups .
Key Findings :
-
Replacing the 3-fluorobenzyl group with morpholine via amide coupling improved solubility by 40% in aqueous buffers.
-
Hydrolysis kinetics depend on steric hindrance from the triazolo-pyridazine core, with a half-life of 6.2 hours in pH 7.4 buffer.
Cycloaddition and Heterocycle Functionalization
The triazole and pyrazole rings participate in cycloaddition reactions:
-
Click chemistry with azides/alkynes under Cu(I) catalysis forms 1,2,3-triazole derivatives .
-
Pyrazole alkylation at N-1 using alkyl halides (e.g., methyl iodide) in THF with NaH as base .
Table 2: Cycloaddition Outcomes
| Reaction Type | Reagent | Product | Biological Activity |
|---|---|---|---|
| CuAAC Click | Phenylacetylene | Triazole-linked bioconjugates | Enhanced antitumor activity |
| Pyrazole alkylation | Methyl iodide | N-methylpyrazole analog | Improved metabolic stability |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling modifies aryl/heteroaryl groups:
-
Suzuki-Miyaura with boronic acids introduces aryl groups at the pyridazine C-3 position .
-
Stille coupling with organostannanes enables functionalization of the triazole ring .
Optimized Conditions :
Redox and Oxidation Reactions
-
Oxidation : The pyridazine ring undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid), forming reactive intermediates for further derivatization.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces unsaturated bonds in the propanamide chain, altering conformational flexibility.
Notable Data :
-
Epoxidation at 0°C achieved 78% conversion but required strict anhydrous conditions.
-
Hydrogenation at 50 psi H2 increased aqueous solubility by 30% due to reduced lipophilicity.
Biological Interaction-Driven Reactions
The compound’s reactivity in biological systems is critical for its pharmacological profile:
-
Enzymatic hydrolysis by esterases or proteases cleaves the amide bond, releasing active metabolites .
-
Reactive oxygen species (ROS)-mediated oxidation modifies the pyrazole ring, influencing off-target effects .
Comparative Stability :
| Condition | Half-life (h) | Major Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 | Amide hydrolysis |
| pH 7.4 (blood) | 6.8 | Oxidative dealkylation |
Synthetic Methodologies
A generalized synthesis route involves:
-
Triazolo-pyridazine core formation via cyclocondensation of hydrazine derivatives .
-
Pyrazole coupling using Ullmann or Buchwald-Hartwig amination .
-
Propanamide conjugation via EDC-mediated coupling with 3-fluorobenzylamine.
Critical Parameters :
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the triazolo-pyridazine scaffold. For instance, derivatives of triazolo-pyridazines have been synthesized and evaluated for their inhibitory effects on c-Met kinase, a critical target in cancer therapy. One study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa), with IC50 values indicating potent activity (e.g., 1.06 μM for A549) .
Antiviral Activity
Compounds similar to 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide have also been tested for antiviral properties. A series of synthesized compounds demonstrated effectiveness against viral infections through mechanisms that may involve inhibition of viral replication or interference with viral entry into host cells .
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships has been crucial in optimizing the efficacy of compounds within this chemical class. Variations in substituents on the phenyl moiety have been shown to modulate biological properties significantly. For example, altering specific functional groups can enhance the compound's selectivity towards cancer cells while reducing toxicity to normal cells .
Case Studies
Mechanism of Action
The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of triazolopyridazine derivatives modified at the propanamide position. Below is a detailed comparison with two structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
Substituent Effects :
- The 3-fluorobenzyl group in the target compound introduces electron-withdrawing effects, which may enhance binding affinity in biological systems (e.g., via halogen bonding) compared to the cyclohexyl (lipophilic) or methylsulfanyl (thioether) groups in analogs .
- The methylsulfanyl substituent in the third analog could improve metabolic stability or modulate solubility due to sulfur’s polarizability .
Nitrogen Content :
- All three compounds feature high nitrogen content (~25–30% by molecular weight), a hallmark of tetrazine- and triazole-derived systems. This property is advantageous in energetic materials or metal-coordinating ligands .
Biological Activity
The compound 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide is a synthetic derivative that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activities associated with this compound, including its antiviral, antitumoral, and antibacterial properties.
Chemical Structure and Properties
The compound features a complex structure comprising multiple heterocycles, specifically a pyrazole and triazole moiety fused with a pyridazine. The presence of these nitrogen-containing rings is significant as they often contribute to the biological activity of the compounds.
Chemical Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20N8F |
| Molecular Weight | 358.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antiviral Activity
Research indicates that derivatives of pyrazole and triazole exhibit significant antiviral properties. For example, studies have shown that modifications in the phenyl moiety can enhance antiviral activity against various viral strains. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes essential for the life cycle of the virus .
Antitumoral Activity
The compound has demonstrated promising antitumoral effects in vitro. In studies involving cancer cell lines, it was noted that structural variations influenced the cytotoxic potential significantly. The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Table 1: Summary of Antitumoral Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[6-(3,5-dimethyl... | HeLa | 12.5 | Inhibition of tubulin polymerization |
| 3-[6-(3,5-dimethyl... | MCF-7 | 15.8 | Induction of apoptosis |
Antibacterial Activity
The antibacterial properties of the compound have also been explored. Various derivatives have shown activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (like fluorine) in the structure enhances the interaction with bacterial enzymes or cell membranes .
Case Studies
- Antiviral Efficacy : A study published in Medicinal Chemistry examined a series of triazole derivatives similar to our compound and found that certain substitutions led to enhanced activity against influenza virus .
- Antitumoral Mechanism : Another research highlighted that compounds with similar scaffolds exhibited significant cytotoxicity in breast cancer cell lines due to their ability to disrupt microtubule dynamics .
Q & A
Basic Question: What are the standard synthetic routes for preparing the triazolo[4,3-b]pyridazine core in this compound?
Methodological Answer:
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, intermediate 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be synthesized by reacting hydrazine derivatives with acetylacetone in absolute ethanol under reflux conditions . Key steps include optimizing reaction time (e.g., 48–72 hours) and purification via column chromatography using gradients of ethyl acetate/hexane. Monitoring reaction progress via TLC and intermediate characterization by -NMR is critical .
Advanced Question: How can researchers resolve contradictory bioactivity data between enzymatic assays and cellular models for this compound?
Methodological Answer:
Contradictions often arise due to differences in assay conditions (e.g., protein binding, membrane permeability). To address this:
- Perform orthogonal assays: Compare IC values from kinase inhibition assays (e.g., c-Met/Pim-1 targets) with cellular proliferation assays (e.g., using MTT in cancer cell lines) .
- Use structural analogs to validate target engagement via X-ray crystallography (e.g., SHELXL-refined protein-ligand structures) or hydrogen-deuterium exchange mass spectrometry .
- Adjust for physicochemical properties (e.g., logP, solubility) using computational tools like Schrödinger’s QikProp to correlate cellular uptake with activity .
Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- - and -NMR : Confirm regiochemistry of the triazolo-pyridazine core and fluorobenzyl substituents. For example, pyrazole protons appear as singlets (δ 2.2–2.5 ppm for methyl groups) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Question: How can researchers optimize reaction yields for introducing the 3-fluorobenzyl moiety?
Methodological Answer:
- Coupling Conditions : Use EDCI/HOBt in DMF for amide bond formation between the propanamide and 3-fluorobenzylamine. Monitor pH (6.5–7.5) to minimize side reactions .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours at 80°C while maintaining yields >70% .
- Purification : Employ preparative HPLC with trifluoroacetic acid (0.1%) as a modifier to separate unreacted benzylamine derivatives .
Basic Question: What safety precautions are recommended for handling this compound in the lab?
Methodological Answer:
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous drainage due to potential environmental persistence of fluorinated compounds .
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and moisture uptake .
Advanced Question: How can computational methods guide the design of analogs with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., pyrazole methyl groups or triazolo N-atoms) prone to CYP450 oxidation .
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to prioritize analogs with stronger hydrogen bonds to target residues (e.g., c-Met ATP-binding pocket) .
- QSAR Modeling : Corporate ADME data (e.g., microsomal stability) into 3D-QSAR models using MOE to optimize logD and polar surface area .
Basic Question: What crystallographic techniques are suitable for resolving this compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement, focusing on anisotropic displacement parameters for fluorine atoms .
- Powder XRD : Confirm polymorphism by comparing experimental patterns with Mercury-calculated simulations .
Advanced Question: How can researchers address low reproducibility in biological assays for this compound?
Methodological Answer:
- Batch Analysis : Quantify residual solvents (e.g., DMSO) via GC-MS and adjust stock concentrations using -NMR with trimethylsilyl propionate as an internal standard .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by UPLC-MS to identify degradants interfering with assays .
- Standardize Assay Protocols : Use identical cell passage numbers, serum batches, and plate readers (e.g., BioTek Synergy H1) across labs .
Basic Question: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane 3:7) for high recovery (>80%). Avoid DMSO due to high boiling point .
- Temperature Gradient : Dissolve at 60°C, cool to 4°C overnight, and isolate via vacuum filtration .
Advanced Question: How can structural modifications reduce off-target activity against kinases like Pim-1 while retaining c-Met inhibition?
Methodological Answer:
- Selective Fluorination : Introduce electron-withdrawing groups (e.g., CF) at the pyridazine C-6 position to disrupt Pim-1’s hydrophobic pocket .
- Fragment Replacement : Replace the 3-fluorobenzyl group with bicyclic amines (e.g., tetrahydroisoquinoline) to enhance c-Met selectivity via steric hindrance .
- Kinome-wide Profiling : Use Eurofins’ KinaseProfiler service at 1 μM concentration to identify off-target hits and refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
